3-(3-chlorophenyl)-5-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole
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Overview
Description
3-(3-chlorophenyl)-5-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, a thiazole ring, and an oxadiazole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-5-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chlorobenzoyl chloride with hydrazine hydrate to form 3-chlorobenzohydrazide. This intermediate is then reacted with 4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-ylmethyl chloride in the presence of a base, such as potassium carbonate, to yield the desired oxadiazole compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-5-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3-chlorophenyl)-5-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-5-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)-propionic acid: Shares the dimethoxyphenyl group but differs in the overall structure and functional groups.
1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium: Contains the dimethoxybenzyl group but has a different core structure.
Uniqueness
The uniqueness of 3-(3-chlorophenyl)-5-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole lies in its combination of aromatic, thiazole, and oxadiazole rings, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
3-(3-chlorophenyl)-5-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3S/c1-25-16-7-6-12(9-17(16)26-2)15-11-28-19(22-15)10-18-23-20(24-27-18)13-4-3-5-14(21)8-13/h3-9,11H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHCKFALIULKDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)CC3=NC(=NO3)C4=CC(=CC=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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